molecular formula C21H18F3N5O6 B2977191 N-(pyridin-3-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351588-27-6

N-(pyridin-3-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No. B2977191
CAS RN: 1351588-27-6
M. Wt: 493.399
InChI Key: KGLNHMOTGRUVNX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

A potential source for molecular structure analysis might be available at ACS Publications , but the specific details are not accessible from the search results.

Scientific Research Applications

Synthesis Methodologies

Researchers have developed synthetic routes for compounds incorporating structures like oxadiazoles and pyrazoles, showcasing methodologies that could potentially apply to the synthesis of the compound . For example, the synthesis of novel isoxazolines and isoxazoles derivatives via [3+2] cycloaddition highlights innovative approaches to constructing complex molecules (Rahmouni et al., 2014).

Antimicrobial Activities

Several studies have evaluated the antimicrobial potential of compounds with similar functionalities. For instance, new heterocycles incorporating antipyrine moiety have been characterized for their antimicrobial activity, suggesting that compounds with similar structural features might possess useful biological properties (Bondock et al., 2008).

Material Science Applications

Research into the reactivity and potential material applications of pyridine and oxadiazole derivatives has been conducted. Studies on the synthesis and QSAR of thiazolidines and azetidines as potential antibacterial agents indicate the versatility of these compounds in developing new materials with specific functional properties (Desai et al., 2008).

properties

IUPAC Name

oxalic acid;N-pyridin-3-yl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O2.C2H2O4/c20-19(21,22)14-4-1-3-12(7-14)17-25-18(29-26-17)13-9-27(10-13)11-16(28)24-15-5-2-6-23-8-15;3-1(4)2(5)6/h1-8,13H,9-11H2,(H,24,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLNHMOTGRUVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CN=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

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